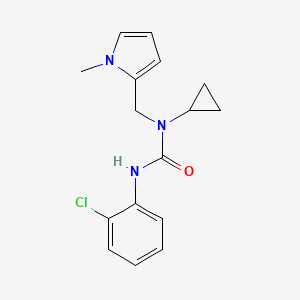![molecular formula C17H18N4O2S B2926318 N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide CAS No. 941931-41-5](/img/structure/B2926318.png)
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrazolines were synthesized by refluxing a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,4-c]pyrazole core, which is a heterocyclic ring system containing sulfur and nitrogen atoms. The compound also contains a prop-2-enyloxamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, compounds with similar structures have been studied for their reactivity . For instance, pyrazolines and their derivatives have been reported to exhibit various biological and pharmacological activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.42. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not reported in the available literature.Scientific Research Applications
Antioxidant and Anticorrosive Properties
Studies have explored the synthesis and evaluation of related thieno[3,4-c]pyrazole derivatives for their potential as antioxidant additives in industrial applications, such as lubricating oils. These compounds exhibit significant antioxidant properties, which can enhance the performance and lifespan of lubricants by preventing oxidative degradation. Furthermore, their structural motifs have been investigated for anticorrosive applications, offering protective solutions against corrosion in metal alloys, which is crucial for extending the durability of metal components in various industrial sectors (Amer, Hassan, Moawad, & Shaker, 2011).
Anticancer Activity
Research on pyrazole derivatives, including structures similar to N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide, has shown promising anticancer activities. These compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. For instance, some derivatives have demonstrated significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their applicability in developing novel anticancer drugs (Hassan, Hafez, Osman, 2014).
Antimicrobial and Antitumor Effects
The antimicrobial and antitumor activities of pyrazolopyridine derivatives synthesized via microwave-assisted synthesis methods have been reported. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in the development of new therapeutic agents for treating infections and cancer. Their effectiveness against Gram-positive and Gram-negative bacteria, as well as their antifungal properties, underlines the versatility of pyrazolopyridine derivatives in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Liquid Crystalline Properties
The synthesis and characterization of pyrazolone derivatives with potential liquid crystalline properties have been investigated. These compounds are of interest in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Their unique mesomorphic behavior, which includes nematic and smectic phases, makes them suitable for applications in advanced display technologies, offering possibilities for enhanced performance and novel functionalities in LCDs (Thaker, Solanki, Patel, & Patel, 2013).
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound. Specific safety and hazard information is not available in the literature.
Future Directions
The future directions for research on this compound could include studying its biological activities, given the reported activities of similar compounds . Additionally, further studies could be conducted to understand its mechanism of action and to explore its potential applications in various fields.
Mechanism of Action
Target of Action
The compound, also known as N1-allyl-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1, a key enzyme in the biochemical pathway of these parasites . The molecular docking study conducted on Lm-PTR1 justified the potent antileishmanial activity of the compound .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme LmPTR1 . This inhibition disrupts the normal functioning of the parasites, leading to their death .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRJNBNHSZFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2926235.png)
![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)

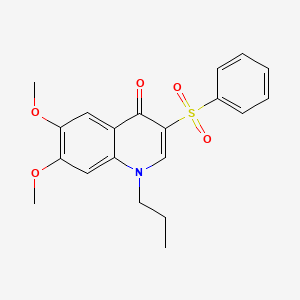
![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)

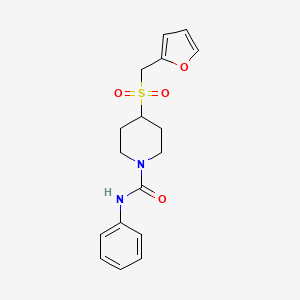
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2926249.png)
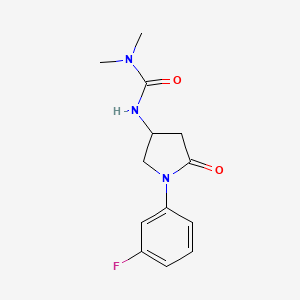
![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)
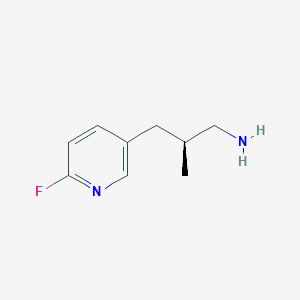
![2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)
